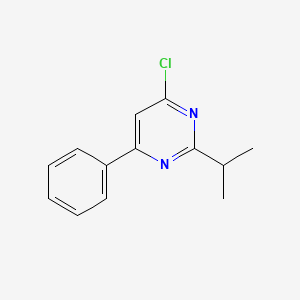

4-Chloro-2-isopropyl-6-phenylpyrimidine

Description

General Overview of Pyrimidine (B1678525) Derivatives in Chemical Research

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at the 1 and 3 positions, is a fundamental scaffold in both biological and synthetic chemistry. Its derivatives are ubiquitous in nature, forming the basis of the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids, DNA, and RNA. nih.gov This inherent biological relevance has made the pyrimidine nucleus a privileged structure in medicinal chemistry and drug discovery. researchgate.net

Researchers have extensively explored the synthesis and functionalization of pyrimidine derivatives, leading to a vast library of compounds with a wide array of biological activities. researchgate.net These activities include, but are not limited to, antimicrobial, antiviral, anti-inflammatory, and antitumor properties. researchgate.net The versatility of the pyrimidine ring allows for the introduction of various substituents at different positions, enabling fine-tuning of its steric and electronic properties to achieve desired biological effects or to serve as a tailored building block in organic synthesis. researchgate.net

Academic Significance of Halogenated Pyrimidines as Synthetic Intermediates and Bioactive Scaffolds

The introduction of a halogen atom, such as chlorine, onto the pyrimidine ring significantly enhances its chemical reactivity and utility, particularly as a synthetic intermediate. Halogenated pyrimidines are key precursors in a multitude of chemical transformations. The carbon-halogen bond is susceptible to nucleophilic substitution, allowing for the facile introduction of a wide range of functional groups, including amino, alkoxy, and cyano moieties.

This reactivity is the cornerstone of their application in the construction of more complex molecular architectures. For instance, the chlorine atom in 4-chloropyrimidine (B154816) derivatives can be readily displaced by various nucleophiles, a common strategy in the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. Furthermore, halogenated pyrimidines are crucial substrates for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of elaborate molecules with diverse functionalities.

Beyond their role as synthetic intermediates, halogenated pyrimidines themselves can exhibit significant biological activity. The presence of a halogen can alter the pharmacokinetic and pharmacodynamic properties of a molecule, sometimes leading to enhanced efficacy or novel mechanisms of action.

Specific Research Focus on 4-Chloro-2-isopropyl-6-phenylpyrimidine within Heterocyclic Chemistry

Within the broad family of halogenated pyrimidines, this compound (CAS Number: 65010-24-4) represents a specific and valuable building block for synthetic chemists. keyorganics.net Its structure is characterized by the presence of a reactive chlorine atom at the 4-position, an isopropyl group at the 2-position, and a phenyl group at the 6-position of the pyrimidine ring.

Research on structurally similar compounds, such as 4-chloro-6-(substituted-phenyl)-pyrimidines, highlights the utility of this scaffold. nih.gov Synthetic methodologies for this class of compounds have been developed, including both conventional heating and microwave-assisted protocols, demonstrating the ongoing efforts to efficiently produce these valuable intermediates. nih.gov The primary research focus for compounds like this compound is its application in the synthesis of novel derivatives for evaluation in various therapeutic areas, leveraging the established reactivity of the chloropyrimidine core.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H13ClN2 |

|---|---|

Molecular Weight |

232.71 g/mol |

IUPAC Name |

4-chloro-6-phenyl-2-propan-2-ylpyrimidine |

InChI |

InChI=1S/C13H13ClN2/c1-9(2)13-15-11(8-12(14)16-13)10-6-4-3-5-7-10/h3-9H,1-2H3 |

InChI Key |

FAXBCNHRCBMVDU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC(=CC(=N1)Cl)C2=CC=CC=C2 |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of 4 Chloro 2 Isopropyl 6 Phenylpyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic properties of atomic nuclei. For 4-Chloro-2-isopropyl-6-phenylpyrimidine, both proton (¹H) and carbon-13 (¹³C) NMR studies are essential for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| Isopropyl -CH₃ | ~1.3 | Doublet |

| Isopropyl -CH | ~3.1 | Septet |

| Pyrimidine (B1678525) -H | ~7.5 | Singlet |

| Phenyl -H | ~7.4-8.2 | Multiplet |

Note: These are predicted values based on analogous structures and may differ from experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

Similar to the proton NMR data, specific experimental ¹³C NMR spectra for this compound are not widely reported. However, characteristic chemical shifts for the carbon atoms in the pyrimidine ring, the isopropyl group, and the phenyl group can be anticipated. The carbon atom attached to the chlorine would exhibit a distinct chemical shift, as would the carbons of the pyrimidine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Isopropyl -CH₃ | ~22 |

| Isopropyl -CH | ~35 |

| Phenyl C (ipso) | ~137 |

| Phenyl C (ortho, meta, para) | ~128-131 |

| Pyrimidine C-Cl | ~162 |

| Pyrimidine C-isopropyl | ~175 |

| Pyrimidine C-phenyl | ~165 |

| Pyrimidine C-H | ~118 |

Note: These are predicted values and are subject to variation in an experimental setting.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding arrangements within a molecule.

Infrared (IR) Spectroscopic Analysis

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various structural components. Key vibrational modes would include C-H stretching from the aromatic phenyl and aliphatic isopropyl groups, C=N and C=C stretching vibrations from the pyrimidine and phenyl rings, and the C-Cl stretching vibration.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2970-2870 |

| C=N and C=C Stretch (aromatic rings) | 1600-1450 |

| C-Cl Stretch | 800-600 |

Raman Spectroscopic Investigations

Raman spectroscopy complements IR spectroscopy and is particularly useful for observing non-polar bonds and symmetric vibrations. For this compound, Raman scattering would be expected for the symmetric breathing modes of the pyrimidine and phenyl rings. The C-Cl bond, due to its polarizability, should also produce a noticeable Raman signal.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₁₃H₁₃ClN₂), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of the chlorine isotope ³⁷Cl, an M+2 peak with an intensity of approximately one-third of the M⁺ peak is anticipated.

Common fragmentation pathways would likely involve the loss of the isopropyl group, the chlorine atom, or cleavage of the phenyl group. The fragmentation pattern provides a fingerprint that helps to confirm the molecular structure.

Electronic Absorption Spectroscopy (UV-Vis) and Solvatochromism Studies

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For pyrimidine derivatives, the characteristic absorptions are typically due to n→π* and π→π* transitions associated with the aromatic ring and its substituents. sigmaaldrich.com

The UV-Vis spectrum of this compound would be expected to show distinct absorption bands. The n→π* transitions, involving the non-bonding electrons of the nitrogen atoms in the pyrimidine ring, are generally weaker and appear at longer wavelengths. The π→π* transitions, arising from the conjugated π-system of the pyrimidine and phenyl rings, are more intense and occur at shorter wavelengths. sigmaaldrich.com

Solvatochromism is the phenomenon where the position, and sometimes the intensity, of a compound's absorption bands change with the polarity of the solvent in which it is dissolved. This effect provides insight into the nature of the electronic transitions and the difference in dipole moment between the ground and excited states of the molecule.

A study of this compound across a range of solvents with varying polarities would reveal its solvatochromic behavior.

Bathochromic shift (red shift): A shift to a longer wavelength (lower energy) is often observed for π→π* transitions in polar solvents. This occurs when the excited state is more polar than the ground state and is stabilized by the polar solvent.

Hypsochromic shift (blue shift): A shift to a shorter wavelength (higher energy) is characteristic of n→π* transitions in polar, protic solvents. This is due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding with the solvent, which increases the energy required for the transition.

While specific experimental data for this compound is not publicly documented, the expected absorption maxima can be inferred from related structures. For instance, studies on other substituted chloropyrimidines have identified these characteristic electronic transitions. sigmaaldrich.com

Table 2: Expected UV-Vis Absorption Data and Solvatochromic Effects for this compound

| Solvent (Example) | Polarity | Expected λmax for n→π* Transition | Expected λmax for π→π* Transition | Expected Solvatochromic Shift |

| Hexane | Non-polar | ~290-320 nm | ~250-270 nm | Reference |

| Acetonitrile | Polar aprotic | Slight hypsochromic shift | Slight bathochromic shift | Shift relative to hexane |

| Ethanol | Polar protic | Significant hypsochromic shift | Significant bathochromic shift | Shift relative to hexane |

Note: The wavelength ranges provided are hypothetical and based on the typical behavior of similar aromatic heterocyclic compounds. sigmaaldrich.com Experimental studies are required for precise determination.

Computational and Theoretical Chemistry Studies of 4 Chloro 2 Isopropyl 6 Phenylpyrimidine

Quantum Chemical Calculations (Density Functional Theory – DFT)

No dedicated Density Functional Theory (DFT) studies for 4-Chloro-2-isopropyl-6-phenylpyrimidine have been identified in the reviewed literature. DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict various molecular properties.

Geometry Optimization and Vibrational Frequency Analysis

There are no published studies detailing the geometry optimization or vibrational frequency analysis of this compound. Such studies would typically involve using DFT to determine the most stable three-dimensional conformation of the molecule (its optimized geometry) and to predict its infrared and Raman spectra.

Frontier Molecular Orbital (FMO) Analysis, including HOMO-LUMO Energy Gap Estimation

Specific Frontier Molecular Orbital (FMO) analysis, including the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the corresponding energy gap for this compound, has not been reported. This type of analysis is crucial for understanding a molecule's chemical reactivity and electronic properties.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map for this compound is not available in the current body of scientific literature. MEP mapping is a valuable tool for visualizing the charge distribution on a molecule and identifying regions that are prone to electrophilic or nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Delocalization and Hyperconjugation

No Natural Bond Orbital (NBO) analysis has been performed on this compound according to available data. NBO analysis provides insights into the bonding and electronic structure of a molecule, including the effects of charge delocalization and hyperconjugative interactions.

Topological Analysis (Electron Localization Function (ELF), Localized Orbital Locator (LOL), Reduced Density Gradient (RDG))

Topological analyses using methods such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) have not been applied to this compound in any published research. These methods are used to characterize chemical bonding and non-covalent interactions within a molecule.

Reaction Mechanism Studies through Computational Modeling

There is no evidence of computational modeling being used to study the reaction mechanisms of this compound. Such studies would provide a detailed, step-by-step understanding of the chemical transformations this compound undergoes.

Transition State Modeling and Activation Energy Comparisons

Transition state modeling is a cornerstone of computational reaction chemistry, allowing for the elucidation of reaction mechanisms and the prediction of reaction rates. For a molecule like this compound, this would typically involve modeling its reactions, such as nucleophilic aromatic substitution at the C4 position.

Theoretical calculations would determine the geometry of the transition state structure and its corresponding energy. The activation energy (Ea) is then calculated as the energy difference between the reactants and the transition state. By comparing the activation energies for different nucleophiles or reaction conditions, researchers can predict the most favorable reaction pathways. For instance, a study on the nucleophilic aromatic substitution reactions of 2-chloropyrimidine (B141910) with various nucleophiles demonstrated the feasibility of using kinetic parameters calculated from temperature-dependent studies to understand reactivity. Such studies, if performed on this compound, would yield valuable data on its reactivity profile.

Table 1: Hypothetical Activation Energies for the Nucleophilic Substitution of this compound

| Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |

| Ammonia | Methanol | Data not available |

| Piperidine | DMSO | Data not available |

| Sodium Methoxide | Methanol | Data not available |

| Water | Water | Data not available |

| This table is illustrative and does not contain experimental or calculated data, as such information for the target compound is not currently available in the public domain. |

Computational Evaluation of Reaction Barriers

The computational evaluation of reaction barriers provides a quantitative measure of the energy required for a chemical reaction to proceed. This is closely related to activation energy but can also encompass the broader energy profile of a reaction, including intermediates and multiple transition states. Density Functional Theory (DFT) is a common method used to calculate these energy barriers.

For this compound, computational studies could evaluate the energy barriers for its synthesis or for its potential metabolic degradation pathways. For example, the synthesis of pyrimidine (B1678525) derivatives often involves cyclization reactions, and DFT calculations can be used to compare the energy barriers of different possible cyclization pathways, thus predicting the most likely product. A multivariate linear regression model has been developed to predict SNAr reaction rates based on computationally derived descriptors, which could be applied to this compound if the relevant experimental data were available.

Benchmarking and Validation of Computational Protocols Against Experimental Data

A critical aspect of computational chemistry is the validation of theoretical methods against experimental results. This process, known as benchmarking, ensures the accuracy and predictive power of the computational protocols used. For a given class of compounds or reactions, different computational methods and basis sets are tested to see which provides the best correlation with known experimental data, such as reaction yields, rates, or spectroscopic properties.

In the context of this compound, once experimental kinetic or thermodynamic data becomes available, computational chemists could benchmark various DFT functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, def2-TZVP) to establish a reliable protocol for future in silico studies on this and related molecules. The development of benchmark sets for specific reaction types, such as those in metalloenzymes, highlights the importance of this validation step.

In Silico Molecular Docking Studies for Ligand-Protein Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound, molecular docking studies could be performed to predict its binding affinity to various protein targets. Pyrimidine derivatives are known to inhibit a range of enzymes, including kinases and proteases. In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, would then be docked into the active site of the protein, and a scoring function would be used to estimate the binding affinity, often expressed as a binding energy (kcal/mol) or an inhibition constant (Ki). These in silico predictions can then guide the selection of compounds for experimental testing. For example, docking studies on pyrimidine derivatives have identified potential inhibitors for targets like cyclin-dependent kinase 2 and the main protease of SARS-CoV-2.

Table 2: Illustrative Table for Potential Molecular Docking Targets for this compound

| Protein Target (PDB ID) | Therapeutic Area | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclin-Dependent Kinase 2 (e.g., 1HCK) | Cancer | Data not available | Data not available |

| SARS-CoV-2 Main Protease (e.g., 6Y2F) | Antiviral | Data not available | Data not available |

| Janus Kinase 3 (JAK3) | Autoimmune Diseases | Data not available | Data not available |

| Breast Cancer Resistance Protein (ABCG2) | Cancer | Data not available | Data not available |

| This table is for illustrative purposes only. The listed protein targets are based on studies of other pyrimidine derivatives. No specific molecular docking data for this compound is currently available. |

Chemical Reactivity and Derivatization Strategies of 4 Chloro 2 Isopropyl 6 Phenylpyrimidine

Nucleophilic Substitution Reactions at the Pyrimidine (B1678525) Core

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for halopyrimidines. The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the carbon atoms towards nucleophilic attack, facilitating the displacement of the halide.

Reactivity of the Chlorine Atom at Position 4

The chlorine atom at the 4-position of the pyrimidine ring is highly susceptible to nucleophilic displacement. This reactivity is a consequence of the electron-deficient nature of the pyrimidine ring, which is enhanced by the presence of two nitrogen atoms. In the context of 2,4-dichloropyrimidines, substitution generally occurs preferentially at the C4 position. This selectivity is attributed to the greater LUMO coefficient at C4 compared to C2, making it more electrophilic. stackexchange.com For 4-chloro-2-isopropyl-6-phenylpyrimidine, the chlorine at C4 is the most probable site for nucleophilic attack. The general mechanism for this substitution involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate, followed by the expulsion of the chloride ion to restore aromaticity. stackexchange.com

The reactivity of the C4-chloro group can be modulated by the substituents on the pyrimidine ring. While direct studies on this compound are not extensively documented, research on analogous compounds such as ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate demonstrates that the C4-chloro atom readily undergoes substitution with a variety of nucleophiles. rsc.org

Amination and Thiolation Reactions

The facile displacement of the C4-chloro atom allows for the introduction of nitrogen and sulfur nucleophiles, leading to the formation of corresponding amino and thioether derivatives. These reactions are fundamental in the synthesis of a wide array of biologically active molecules.

Amination Reactions: The reaction of 4-chloropyrimidines with primary and secondary amines is a common method for the synthesis of 4-aminopyrimidine (B60600) derivatives. These reactions are typically carried out in a suitable solvent, and in some cases, in the presence of a base to neutralize the hydrogen chloride formed. For instance, the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with dimethylamine (B145610) yields the corresponding 4-dimethylamino derivative. rsc.org It is expected that this compound would react similarly with a range of amines to afford the corresponding 4-amino-2-isopropyl-6-phenylpyrimidines.

Thiolation Reactions: Similarly, thiols and their corresponding thiolates can displace the C4-chloro atom to form 4-thioether-substituted pyrimidines. In a related example, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate reacts with sodium thiophenoxide to give the 4-phenylthio derivative. rsc.org This suggests that this compound would readily undergo thiolation with various sulfur nucleophiles.

Below is a table summarizing representative amination and thiolation reactions on related 4-chloropyrimidine (B154816) systems.

| Nucleophile | Reagent/Conditions | Product Type | Reference |

| Dimethylamine | Dimethylamine | 4-Dimethylaminopyrimidine | rsc.org |

| Sodium Phenoxide | Sodium Phenoxide | 4-Phenoxypyrimidine | rsc.org |

| Sodium Thiophenoxide | Sodium Thiophenoxide | 4-Phenylthiopyrimidine | rsc.org |

| Hydrazine | Hydrazine | 4-Hydrazinylpyrimidine | nih.gov |

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they are widely applied to functionalize halopyrimidines.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base, is a highly effective method for the arylation, and alkenylation of 4-chloropyrimidines. nih.gov This reaction is expected to proceed efficiently at the C4 position of this compound. The general catalytic cycle involves oxidative addition of the chloropyrimidine to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

The table below presents typical conditions for Suzuki-Miyaura coupling of related chloropyrimidines.

| Aryl Boronic Acid | Catalyst/Ligand | Base | Solvent | Product | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH | 4,6-Diphenylpyrimidine | researchgate.net |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 4-(4-Methoxyphenyl)-6-phenylpyrimidine | researchgate.net |

| 3-Furylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DME | 4-(3-Furyl)-6-phenylpyrimidine | researchgate.net |

Other Metal-Catalyzed Coupling Reactions for Functionalization

Besides the Suzuki-Miyaura coupling, other palladium-catalyzed reactions such as the Heck, Sonogashira, and Stille couplings are also applicable for the functionalization of 4-chloropyrimidines. These reactions allow for the introduction of a wide range of substituents, further highlighting the versatility of this compound as a synthetic intermediate.

Cyclization and Annulation Reactions Leading to Fused Pyrimidine Heterocycles

The functional groups introduced onto the pyrimidine ring via nucleophilic substitution or cross-coupling reactions can be further elaborated to construct fused heterocyclic systems. These fused pyrimidines are of significant interest in medicinal chemistry due to their diverse biological activities. nih.gov

For instance, a 4-aminopyrimidine derivative can undergo intramolecular cyclization with a suitable functional group on the substituent to form a fused five- or six-membered ring. Similarly, a substituent bearing a carboxylic acid or an alkyne can participate in cyclization reactions to generate fused systems. The synthesis of fused pyrimidines often involves multi-step sequences starting from a functionalized pyrimidine precursor. nih.govrsc.org While direct examples starting from this compound are not documented, the principles of these cyclization strategies are well-established in pyrimidine chemistry.

An example of a cyclization reaction leading to a fused pyrimidine system is the base-mediated condensation of a chalcone (B49325) with an amidine to form a dihydrobenzo[h]quinazoline. nih.gov

Functional Group Transformations and Side-Chain Modifications at Isopropyl and Phenyl Moieties

The isopropyl and phenyl groups of this compound offer additional sites for chemical modification, allowing for the fine-tuning of the molecule's properties. These transformations are generally based on well-established reactions of alkylbenzenes and aromatic compounds.

The isopropyl group, being an alkyl substituent on an aromatic-like ring, has a benzylic-type position at the methine (CH) carbon. This position is susceptible to radical reactions. One of the most common transformations is benzylic bromination, typically carried out using N-bromosuccinimide (NBS) with a radical initiator like light (hν) or a peroxide. chemistrysteps.comchadsprep.comlibretexts.org This reaction would replace the hydrogen atom on the methine carbon with a bromine atom, yielding 4-chloro-2-(2-bromo-2-propanyl)-6-phenylpyrimidine. This benzylic bromide is a versatile intermediate that can undergo various nucleophilic substitution reactions to introduce a range of functional groups. libretexts.org

Another potential modification of the isopropyl group is oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can oxidize alkyl side chains on aromatic rings. libretexts.org However, this reaction can be harsh and may lead to the cleavage of the isopropyl group or degradation of the pyrimidine ring. A more controlled oxidation could potentially be achieved using milder reagents like selenium dioxide (SeO₂), which is known for oxidizing active methylene (B1212753) and methyl groups to carbonyls. nih.gov This could theoretically convert the isopropyl group into an acetyl group, although the reactivity of the methine position towards such oxidation would need specific investigation.

Below is a table summarizing potential side-chain modifications:

| Side-Chain | Reaction Type | Reagents and Conditions | Potential Product | Citation |

| Isopropyl | Benzylic Bromination | N-Bromosuccinimide (NBS), light (hν) or peroxide | 4-chloro-2-(2-bromo-2-propanyl)-6-phenylpyrimidine | chemistrysteps.comchadsprep.comlibretexts.org |

| Isopropyl | Oxidation | Potassium permanganate (KMnO₄) | Potential for oxidation to a carboxyl group with ring cleavage | libretexts.org |

| Isopropyl | Oxidation | Selenium dioxide (SeO₂) | Potential for oxidation to a carbonyl group | nih.gov |

| Phenyl | Nitration | HNO₃, H₂SO₄ | 4-chloro-2-isopropyl-6-(3-nitrophenyl)pyrimidine | masterorganicchemistry.com |

| Phenyl | Halogenation | Br₂, FeBr₃ | 4-chloro-6-(3-bromophenyl)-2-isopropylpyrimidine | byjus.com |

Design and Synthesis of Advanced Pyrimidine Analogs and Derivatives

The this compound scaffold is a valuable starting point for the synthesis of more complex and advanced pyrimidine analogs. The reactivity of the chlorine atom at the C4 position is central to most derivatization strategies, as it can be readily displaced by a variety of nucleophiles or participate in cross-coupling reactions. mdpi.comresearchgate.net

One of the most powerful methods for generating advanced analogs is through palladium-catalyzed cross-coupling reactions. nih.gov The Suzuki-Miyaura coupling, which pairs the chloropyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base, is highly effective for creating new carbon-carbon bonds. nih.govorganic-chemistry.orgsemanticscholar.org This reaction allows for the introduction of a wide array of substituted aryl and heteroaryl groups at the C4 position. For example, coupling this compound with various arylboronic acids can yield a library of 4-aryl-2-isopropyl-6-phenylpyrimidine derivatives. nih.govresearchgate.net

Another key cross-coupling reaction is the Buchwald-Hartwig amination. This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the chloropyrimidine with a wide range of primary and secondary amines. researchgate.netpreprints.org This is a particularly important strategy in medicinal chemistry for synthesizing libraries of 4-aminopyrimidine derivatives, which are common motifs in biologically active compounds. The reaction can be used to introduce diverse functionalities, including aliphatic, aromatic, and heterocyclic amines, at the C4 position. researchgate.net

Beyond cross-coupling, nucleophilic aromatic substitution (SNAr) reactions provide a straightforward method for introducing various substituents. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the C4-chloro group by strong nucleophiles. This includes reactions with alkoxides to form ethers, and with thiols to form thioethers. Amines can also displace the chlorine via SNAr, often under thermal or acid-catalyzed conditions, providing an alternative to the Buchwald-Hartwig amination. mdpi.compreprints.org

The following table outlines key synthetic strategies for producing advanced analogs from this compound:

| Reaction Type | Reagents and Conditions | Generic Product Structure | Key Advantages | Citation |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 4-Aryl/Heteroaryl-2-isopropyl-6-phenylpyrimidine | Forms C-C bonds, introduces diverse (hetero)aryl groups | nih.govorganic-chemistry.orgsemanticscholar.org |

| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst, Ligand, Base | 4-(N,N-disubstituted-amino)-2-isopropyl-6-phenylpyrimidine | Forms C-N bonds, wide range of amine substrates | researchgate.netpreprints.org |

| Nucleophilic Aromatic Substitution (SNAr) | Nu-H (e.g., R-OH, R-SH, R-NH₂) | 4-Nu-2-isopropyl-6-phenylpyrimidine | Straightforward, good for strong nucleophiles | mdpi.com |

These synthetic routes allow for the systematic modification of the this compound core, enabling the exploration of structure-activity relationships and the development of novel compounds with tailored properties for various applications.

Investigations of Biological Activities Mechanistic and in Vitro Focus

In Vitro Enzyme Inhibition Studies

Kinase Inhibition (e.g., CDK2, CDK9)

The pyrimidine (B1678525) scaffold is a well-established pharmacophore in the development of kinase inhibitors, owing to its structural resemblance to the purine (B94841) core of ATP, which allows it to competitively bind to the ATP-binding site of these enzymes. nih.gov Consequently, numerous pyrimidine derivatives have been investigated as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs) which are crucial regulators of the cell cycle and transcription. nih.gov

While direct studies on the inhibitory activity of 4-Chloro-2-isopropyl-6-phenylpyrimidine against CDK2 and CDK9 are not extensively documented, research on analogous pyrimidine structures provides significant insights. For instance, a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were identified as dual inhibitors of CDK6 and CDK9. nih.gov Intensive structural modifications in this series led to the discovery of compounds with potent antitumor activity in a xenograft mouse model, which was attributed to the inhibition of the downstream signaling pathways of these kinases, leading to cell cycle arrest and apoptosis. nih.gov

The inhibitory potential of pyrimidine derivatives is highly dependent on the nature and position of their substituents. The general structure of this compound, with substituents at the 2, 4, and 6 positions, is common among kinase inhibitors. The development of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase (JNK) inhibitors further underscores the versatility of this scaffold in targeting different kinase families. thieme.de

Table 1: Examples of Pyrimidine Derivatives as Kinase Inhibitors (Data presented is for structurally related compounds, not this compound)

| Compound Class | Target Kinase(s) | Key Findings |

| 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamines | CDK6, CDK9 | Dual inhibition with potent antitumor activity. nih.gov |

| 2,4-Diaminopyrimidines | JNK2 | Optimization of the scaffold led to cell potent compounds with good in vivo profiles. thieme.de |

| 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidines | PI3K, mTOR | C-7 substituents were shown to improve kinase inhibition efficiency. nih.gov |

Acetylcholinesterase (AChE) Inhibition

There is no specific information available in the reviewed literature regarding the acetylcholinesterase (AChE) inhibitory activity of this compound. However, the broader class of pyrimidine derivatives has been a subject of interest in the design of AChE inhibitors for potential use in conditions like Alzheimer's disease.

In Vitro Antileishmanial and Antimalarial Activity Screening

Investigations into the antiprotozoal activity of pyrimidine derivatives have revealed promising results against various parasites, including those responsible for leishmaniasis and malaria.

Similarly, while not directly involving the subject compound, research into the antileishmanial properties of thymoquinone (B1682898) (2-isopropyl-5-methyl-1,4-benzoquinone), which contains an isopropyl group, has shown activity against Leishmania major. nih.gov This suggests that substituents like the isopropyl group present in this compound could be relevant for antiprotozoal activity.

Structure-Activity Relationship (SAR) Studies of Pyrimidine Derivatives

The biological activity of pyrimidine derivatives is intricately linked to the chemical nature of the substituents on the pyrimidine ring.

Influence of Substituent Effects (Steric, Electronic, Lipophilic) on Biological Profiles

The substituents at the C2, C4, and C6 positions of the pyrimidine ring play a critical role in defining the molecule's interaction with biological targets.

Electronic Effects: The presence of a chlorine atom at the C4 position, an electron-withdrawing group, is a common feature in many biologically active pyrimidines. This can influence the electronic distribution within the pyrimidine ring and its ability to participate in hydrogen bonding and other interactions with target proteins. For instance, in a series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines, a chlorine atom at the C-7 position (analogous to C4/C6 in a simple pyrimidine) led to a slight increase in PI3K inhibitory activity. nih.gov The phenyl group at C6 can also significantly influence the electronic properties of the molecule.

Steric and Lipophilic Effects: The isopropyl group at the C2 position and the phenyl group at the C6 position are bulky, lipophilic substituents. These groups can influence the molecule's solubility, membrane permeability, and steric fit within the binding pocket of a target enzyme. The size and shape of these substituents can either enhance binding through favorable hydrophobic interactions or cause steric hindrance that prevents effective binding. For example, the synthesis of 4-chloro-6-(substituted-phenyl)-pyrimidines has been a focus due to their role as key intermediates for enzyme inhibitors, highlighting the importance of the substituted phenyl ring at this position. nih.gov

Identification of Pharmacophoric Elements

The pyrimidine ring itself is a key pharmacophoric element, particularly in kinase inhibition where it mimics the purine ring of ATP. nih.gov The nitrogen atoms at positions 1 and 3 are crucial as hydrogen bond acceptors, anchoring the molecule in the hinge region of the kinase ATP-binding site.

For a molecule like this compound, the key pharmacophoric features would likely include:

The central pyrimidine core for fundamental interactions with the target.

The isopropyl group at C2, which would likely occupy a hydrophobic pocket within the target's binding site.

The phenyl group at C6, which can engage in π-π stacking or other hydrophobic interactions, and its substitution pattern can be modulated to fine-tune activity and selectivity.

Advanced Research Applications and Future Directions for 4 Chloro 2 Isopropyl 6 Phenylpyrimidine

Strategic Use as a Synthetic Building Block in Pharmaceutical Chemistry

The structure of 4-chloro-2-isopropyl-6-phenylpyrimidine makes it an excellent building block for the synthesis of complex pharmaceutical agents. The pyrimidine (B1678525) core is a "privileged scaffold," meaning it is a molecular framework capable of binding to multiple biological targets with high affinity. nih.gov The substituents on this particular pyrimidine derivative enhance its utility:

The 4-Chloro Group: The chlorine atom at the 4-position is a key reactive site. It acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the straightforward introduction of various nitrogen, oxygen, or sulfur-containing functional groups. bhu.ac.inbeilstein-journals.org This is a common strategy for building libraries of compounds for drug screening. For example, reacting the chloro-pyrimidine with amines is a standard method to generate aminopyrimidine derivatives, a core structure in many kinase inhibitors. nih.govnih.gov

The 2-Isopropyl Group: This bulky, lipophilic group can influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability. It can also provide steric hindrance that directs the regioselectivity of further reactions and can form critical interactions within the binding pockets of target enzymes.

The 6-Phenyl Group: The phenyl ring offers a site for further modification, for instance, through electrophilic aromatic substitution. Additionally, it can engage in pi-stacking interactions with aromatic amino acid residues in protein targets, a crucial factor for binding affinity.

Research has shown that 2,4,6-trisubstituted pyrimidines are valuable precursors for a wide range of biologically active molecules, including kinase inhibitors for cancer therapy, antiviral agents, and central nervous system drugs. nih.govnih.gov The synthesis of potent ALK/EGFR dual kinase inhibitors, for example, has utilized a 2,4-diaminopyrimidine (B92962) scaffold, which can be accessed from intermediates like this compound. nih.gov The strategic modification of this building block allows medicinal chemists to fine-tune the resulting molecules' potency, selectivity, and drug-like properties. nih.gov

Applications in Agrochemical Design and Development (e.g., Fungicides, Herbicide Safeners)

The pyrimidine scaffold is not only prevalent in pharmaceuticals but also in modern agrochemicals. mdpi.com Derivatives of this compound are being explored for their potential as both fungicides and herbicide safeners.

Fungicides: Several commercial fungicides, such as pyrimethanil (B132214) and diflumetorim, are based on the pyrimidine structure. nih.govmdpi.com Research has focused on creating new fungicides by using structurally similar compounds as leads. A notable example is fenclorim (4,6-dichloro-2-phenylpyrimidine), which is structurally very similar to this compound. By using fenclorim as a starting point, scientists have synthesized series of 4-chloro-6-phenoxy-2-phenylpyrimidine analogues. nih.govacs.orgepa.govnih.gov These studies demonstrated that modifying the substituents on the phenyl and pyrimidine rings can lead to compounds with potent fungicidal activity against various plant pathogens like Sclerotinia sclerotiorum and Thanatephorus cucumeris. acs.orgnih.gov One such derivative, compound 11 from a referenced study, showed fungicidal activity superior to the commercial fungicide pyrimethanil. acs.orgnih.gov

Herbicide Safeners: Herbicides can sometimes cause unintended damage to the crops they are meant to protect. Herbicide safeners are chemicals applied in combination with a herbicide to selectively protect the crop from injury. nih.gov Fenclorim is a commercial safener used to protect rice from chloroacetanilide herbicides. nih.gov It works by enhancing the crop's natural detoxification pathways, specifically by boosting the activity of glutathione (B108866) S-transferase (GST) enzymes. nih.gov Given the structural similarity, this compound and its derivatives are excellent candidates for the development of new and potentially more effective herbicide safeners. Studies on fenclorim analogues have shown that specific substitutions can significantly improve safening activity against herbicide injury in rice seedlings. acs.orgnih.gov

| Compound Type | Lead Compound | Target Application | Key Research Finding | Reference |

|---|---|---|---|---|

| 4-Chloro-6-phenoxy-2-phenylpyrimidines | Fenclorim | Fungicide | Some derivatives showed better activity against S. sclerotiorum and T. cucumeris than the commercial fungicide pyrimethanil. | acs.orgnih.gov |

| 4-Chloro-6-phenoxy-2-phenylpyrimidines | Fenclorim | Herbicide Safener | Certain derivatives exhibited significantly improved safening activity for rice against chloroacetanilide herbicides compared to fenclorim. | acs.orgnih.gov |

| Pyrimidine Sulfonate Esters | N/A | Bactericide & Insecticide | Novel pyrimidine derivatives containing sulfonate esters showed good activity against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo). | mdpi.com |

Role as a Ligand in Catalysis and Coordination Chemistry

The nitrogen atoms in the pyrimidine ring of this compound possess lone pairs of electrons, making them excellent candidates for coordinating to metal centers. This ability allows pyrimidine derivatives to be used as ligands in transition metal catalysis and coordination chemistry.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, are powerful tools in organic synthesis. The efficiency and selectivity of these reactions are highly dependent on the ligands coordinated to the palladium center. nih.gov Pyrimidine-functionalized ligands, including those derived from N-heterocyclic carbenes (NHCs) attached to a pyrimidine ring, have been successfully used to create palladium complexes. acs.orgacs.org These complexes have shown high catalytic activity in reactions like C-H activation and Mizoroki-Heck couplings. acs.orgacs.org The pyrimidine moiety can stabilize the metal center and modulate its electronic and steric properties, thereby influencing the catalytic outcome. acs.org

The regioselective functionalization of the pyrimidine ring itself can be achieved through coordination effects. For instance, the use of zinc-based reagents like TMPZnCl·LiCl allows for controlled metalation at specific positions on the pyrimidine ring by exploiting substrate coordination to the zinc base. nih.gov This highlights a dual role for the pyrimidine scaffold: it can act as a ligand to control a catalytic process or be the substrate whose reactivity is controlled by coordination to a metal. The specific substituents on this compound would influence the electronic and steric environment of the nitrogen atoms, allowing for the fine-tuning of its properties as a ligand for various catalytic applications.

Development of Novel Heterocyclic Scaffolds with Tunable Reactivity and Bioactivity

The structure of this compound is an ideal starting point for the synthesis of more complex, fused heterocyclic systems. Such scaffolds are of great interest in medicinal chemistry as they can present unique three-dimensional shapes that fit into the binding sites of biological targets, often with high specificity.

The reactive 4-chloro position is the primary handle for elaboration. Through nucleophilic substitution followed by intramolecular cyclization reactions, the pyrimidine ring can be fused to other heterocyclic rings. For example, reaction sequences starting from chloropyrimidines can yield:

Pyrido[2,3-d]pyrimidines: These fused systems are known to possess a wide range of biological activities, and their synthesis can be achieved through multicomponent reactions involving aminopyrimidines derived from their chloro-precursors. nih.gov

Thiazolo[4,5-d]pyrimidines: These scaffolds can be constructed via reactions involving appropriately functionalized thiazole (B1198619) precursors and pyrimidine building blocks. researchgate.net

Pyrimido[4,5-d]pyrimidines: These can be synthesized from substituted pyrimidines and have shown promise as antiviral agents, particularly against coronaviruses. mdpi.com

Pyrazolo[3,4-d]pyrimidines: Recognized as a privileged structure in drug design, these can be synthesized using methods like the Suzuki coupling on a pyrimidine core. acs.org

The ability to use this compound to access such a diversity of novel scaffolds is highly valuable. The isopropyl and phenyl groups can be carried through the synthetic sequence, imparting their specific properties to the final fused structure, or they can be modified along the way. This provides a pathway to libraries of complex molecules with tunable reactivity and a high potential for discovering new bioactive agents. nih.govacs.org

Emerging Research Frontiers and Interdisciplinary Applications of Pyrimidine Compounds

The versatility of the pyrimidine scaffold extends beyond traditional pharmaceutical and agrochemical research into emerging interdisciplinary fields. The unique electronic and structural properties of compounds like this compound make them attractive for new technologies.

Antiviral Research: Pyrimidine derivatives are at the forefront of antiviral drug discovery. They have been investigated as inhibitors for a wide range of viruses, including HIV, hepatitis, dengue, and influenza. nih.govnih.govresearchgate.net The recent global health challenges have spurred research into pyrimidine-based compounds as potential treatments for coronaviruses. mdpi.com The ability to rapidly synthesize and modify pyrimidine scaffolds is crucial for responding to new viral threats.

Materials Science: Pyrimidine derivatives are being explored for applications in materials science. Their electron-deficient nature and ability to participate in hydrogen bonding and π-stacking make them suitable for creating organic light-emitting diodes (OLEDs), fluorescent sensors, and other functional materials. researchgate.net

Nanomedicine: Pyrimidine-based ligands can be used to cap nanoparticles, such as those made of gold or platinum. These functionalized nanoparticles can exhibit enhanced biological activities, including antimicrobial and anticancer effects, and can be designed for targeted drug delivery.

The future of pyrimidine chemistry is pointed towards creating highly functional, complex molecules for precisely targeted applications. The development of more efficient, sustainable, and selective synthetic methods, such as those using ultrasound assistance or novel catalytic systems, will accelerate the exploration of these new frontiers. nih.govmdpi.com this compound, as a versatile and reactive building block, is well-positioned to contribute to these advancements across multiple scientific disciplines.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Chloro-2-isopropyl-6-phenylpyrimidine during laboratory synthesis?

- Methodological Answer :

- Use nitrile gloves, protective eyewear, and lab coats to minimize skin/eye contact. Work in a fume hood to avoid inhalation of vapors or dust .

- Employ closed systems (e.g., gloveboxes) when handling toxic intermediates or byproducts. Replace contaminated pipette tips immediately to prevent cross-contamination .

- Dispose of waste via segregated containers (halogenated/organic) and partner with certified hazardous waste disposal services .

Q. What synthetic routes are commonly employed for preparing this compound?

- Methodological Answer :

- Core formation : Start with a pyrimidine ring synthesized via cyclization of β-diketones with urea/thiourea derivatives under acidic conditions .

- Substituent introduction : Use nucleophilic aromatic substitution (SNAr) at the 4-chloro position with isopropyl groups. Optimize by varying bases (e.g., K₂CO₃) and solvents (e.g., DMF) to enhance regioselectivity .

- Phenylation : Suzuki-Miyaura coupling at the 6-position with phenylboronic acids, using Pd catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (80–100°C) .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Analyze and spectra to confirm substituent positions. Chlorine and isopropyl groups induce distinct splitting patterns (e.g., doublets for aromatic protons) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 287.0854 for C₁₅H₁₄ClN₂) .

- HPLC : Assess purity (>95%) with a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Reaction Path Search : Apply density functional theory (DFT) to model transition states and intermediates for SNAr or cross-coupling reactions. Software like Gaussian or ORCA can calculate activation energies .

- Machine Learning : Train models on existing pyrimidine reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for new transformations .

- Validation : Compare computational predictions with small-scale experimental trials (e.g., 0.1 mmol reactions) to refine accuracy .

Q. What strategies address contradictions in reported biological activities of this compound?

- Methodological Answer :

- Dose-Response Analysis : Re-evaluate bioactivity across a concentration gradient (e.g., 1 nM–100 µM) to identify non-linear effects .

- Target Profiling : Use kinase/GPCR panels or thermal shift assays to confirm binding specificity and rule off-target effects .

- Meta-Analysis : Statistically aggregate data from independent studies (e.g., using RevMan) to resolve variability in IC₅₀ values .

Q. How can the pyrimidine core be modified to enhance pharmacological properties?

- Methodological Answer :

- Electron-Withdrawing Groups : Introduce -CF₃ or -NO₂ at the 4-position to stabilize the ring and improve metabolic stability .

- Bioisosteric Replacement : Substitute chlorine with -Br or -CN to maintain steric bulk while altering electronic properties .

- Prodrug Design : Attach hydrolyzable esters (e.g., pivaloyloxymethyl) to the 2-isopropyl group to enhance solubility .

Q. What experimental designs elucidate structure-activity relationships (SAR) for derivatives?

- Methodological Answer :

- Parallel Synthesis : Prepare a library of 20–50 analogs with systematic substitutions (e.g., varying aryl groups at position 6) .

- 3D-QSAR : Use CoMFA or CoMSIA models to correlate substituent spatial parameters with activity (e.g., anti-cancer potency) .

- Crystallography : Solve X-ray structures of ligand-target complexes (e.g., with kinases) to identify critical binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.